Ccris 6861

Antitumor efficacy Chemotherapeutic ratio Murine ascitic tumors

Ccris 6861 (CAS 113202-60-1), also designated FK973 or FR 66973, is a semi-synthetic triacetylated derivative of the fermentation product FR900482, isolated from Streptomyces sandaensis No. 6897.

Molecular Formula C20H21N3O9
Molecular Weight 447.4 g/mol
CAS No. 113202-60-1
Cat. No. B047271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCcris 6861
CAS113202-60-1
SynonymsFR 66973
FR-66973
FR66973
Molecular FormulaC20H21N3O9
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C
InChIInChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28)
InChIKeyFBXPCVIKIBWXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ccris 6861 (FK973/FR 66973) Procurement Guide: Differentiated DNA Cross-Linking Antitumor Antibiotic for Preclinical Oncology Research


Ccris 6861 (CAS 113202-60-1), also designated FK973 or FR 66973, is a semi-synthetic triacetylated derivative of the fermentation product FR900482, isolated from Streptomyces sandaensis No. 6897 [1]. It belongs to the substituted dihydrobenzoxazine class of antitumor antibiotics that are structurally and mechanistically related to mitomycin C (MMC), yet undergo a distinct bioreductive activation cascade to generate DNA-cross-linking mitosene species [2]. As a triacetate prodrug, FK973 is metabolized in blood to diacetate, monoacetate, and ultimately the parent FR900482, with FK973 itself exhibiting the most potent cytotoxicity among all deacetylated metabolites [3]. The compound advanced to Phase I clinical evaluation and serves as a critical reference standard for the broader FR900482 class in DNA damage and oncology research.

Why Generic Mitomycin C or Other FR-Class Analogs Cannot Substitute for Ccris 6861 in Preclinical Research


Substituting Ccris 6861 with mitomycin C, the parent FR900482, or the later derivative FK317 introduces confounding variables that compromise experimental reproducibility. Relative to mitomycin C, the FR900482 class (including FK973) employs a fundamentally different bioreductive activation pathway that does not generate superoxide radical anion, thereby avoiding oxidative DNA strand scission—a distinct mechanism that translates to reduced host toxicity [1]. Within the FR class, FK973 as a triacetylated prodrug is metabolically distinct: it is sequentially deacetylated in blood to FR900482, and FK973 itself demonstrates greater antitumor potency than any of its deacetylated metabolites [2]. FK973 was also clinically differentiated from FK317: although FK317 was engineered to avoid vascular leak syndrome (VLS), it exhibits a different tumor-spectrum potency profile, being more active against L1210, Colon 38, and LX-1 but only equivalent against P388 and M5076 compared with FK973 [3]. These pharmacokinetic, mechanistic, and spectrum differences mean that no in-class analog can serve as a drop-in replacement without altering experimental outcomes.

Ccris 6861 (FK973) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Mitomycin C and In-Class Analogs


Higher Chemotherapeutic Ratio and Solid Tumor Growth Inhibition vs. Mitomycin C Across Seven Murine Ascitic Tumor Models

FK973 (Ccris 6861) demonstrated stronger antitumor activities and a higher chemotherapeutic ratio than mitomycin C (MMC) at doses of 0.032–5.6 mg/kg i.p. across seven murine ascitic tumor models, including P388 and L1210 leukemia, B16 melanoma, M5076 reticulum cell sarcoma, Colon 26 carcinoma, Ehrlich carcinoma, and MH134 hepatoma [1]. In solid tumor models, FK973 (i.v.) inhibited the growth of murine solid tumors (M5076 sarcoma, Colon 38 carcinoma, B16 melanoma, Lewis lung carcinoma) by 66–100% and human tumor xenografts (LX-1 lung, MX-1 mammary, SC-6 stomach carcinoma) in nude mice by 84–99% [1]. A separate NIH report noted FK973 as three-fold more potent than mitomycin C [2]. In SCLC cell lines, FK973 exhibited a higher Relative Antitumor Activity (RAA = PPC/IC50) than MMC, cisplatin, carboplatin, and adriamycin (P ≤ 0.05) [3].

Antitumor efficacy Chemotherapeutic ratio Murine ascitic tumors P388 leukemia B16 melanoma

Superior In Vitro Response Rate Against Human NSCLC in Clonogenic Assay vs. Mitomycin C at Matched Concentrations

In a human tumor clonogenic assay (HTCA) using fresh tumor cells from non-small cell lung carcinoma (NSCLC) patients, FR66973 (Ccris 6861) produced overall in vitro response rates (defined as <50% survival of tumor colony-forming units) of 32%, 50%, and 89% at concentrations of 0.1, 1.0, and 10 µg/mL, respectively [1]. These response rates were superior to those of mitomycin C at the corresponding concentrations (exact MMC response rates not tabulated in the abstract, but the authors explicitly state FR66973 was superior at all three matched concentrations) [1].

Non-small cell lung carcinoma Human tumor clonogenic assay Ex vivo drug sensitivity FR66973

Platelet and Erythrocyte Sparing vs. Mitomycin C at Therapeutically Equiactive Doses — Reduced Myelosuppression Potential

At doses producing approximately equal antitumor activity, FK973 (Ccris 6861) and mitomycin C exerted comparable leukopenic effects; however, FK973 had no effect on platelet or red blood cell counts, whereas mitomycin C markedly decreased both [1]. Additionally, FK973 reduced the number of colony-forming units in spleen (CFU-S) and in culture to a lesser extent than MMC, indicating weaker myelosuppression overall [1].

Hematotoxicity Platelet preservation Myelosuppression Therapeutic index

Retained Activity Against Mitomycin C-, Vincristine-, and Adriamycin-Resistant P388 Leukemia — Lack of Cross-Resistance

In drug-resistant P388 leukemia models, FK973 (Ccris 6861) was effective against vincristine-resistant P388, moderately effective against mitomycin C (MMC)-resistant and adriamycin-resistant P388, and partially effective against cyclophosphamide-resistant P388 cells in mice [1]. A subsequent Phase I report confirmed that FK973 lacks cross-resistance with mitomycin, doxorubicin, and vincristine in murine tumor models [2].

Drug resistance P388 leukemia Cross-resistance Multidrug resistance

Remarkable DNA Cross-Linking Selectivity for 5′-CpG Sequences Shared Across FR900482 Class

Using Fe(II)-EDTA footprinting, Williams et al. demonstrated that FK973, together with FR900482 and FR66979, displays remarkable selectivity for 5′-deoxy-CG sequences of DNA, and this selectivity is abolished upon deletion of the exocyclic N2 amine of either participating guanosine residue [1]. In contrast, FR900482-class cross-linking yields two orientation isomers of vastly different electrophoretic mobility and radically different DNA–protein recognition properties upon reaction with AluI restriction endonuclease—features not observed with mitomycin C [1]. Additionally, unlike mitomycin C, FK973 does not produce adventitious superoxide radical anion during reductive activation and thus does not cause oxidative DNA strand scission [1].

DNA sequence selectivity Interstrand cross-linking Fe(II)-EDTA footprinting 5′-CG dinucleotide

Optimal Research Application Scenarios for Ccris 6861 (FK973) Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies in MMC-Resistant or Multidrug-Resistant Murine Tumor Models

FK973 is the preferred DNA-cross-linking agent for in vivo experiments employing mitomycin C-resistant, vincristine-resistant, or adriamycin-resistant P388 leukemia models, where it retains moderate to full efficacy while MMC is ineffective [1]. Its lack of cross-resistance with standard-of-care agents [2] makes it suitable for combination regimen studies where prior drug exposure would otherwise confound interpretation.

Human NSCLC Preclinical Programs Using Patient-Derived Ex Vivo Clonogenic Assays

In human tumor clonogenic assays with fresh NSCLC patient specimens, FR66973 achieves 89% response rates at 10 µg/mL, outperforming mitomycin C at every matched concentration tested (0.1, 1, 10 µg/mL) [3]. This makes it a superior reference compound for NSCLC drug screening cascades that prioritize clinical predictivity via HTCA.

DNA Damage and Repair Mechanistic Studies Requiring Sequence-Defined Cross-Link Lesions

FK973 generates DNA interstrand cross-links with remarkable selectivity for 5′-CpG dinucleotide sequences, producing two separable orientation isomers that exhibit radically different DNA–protein recognition properties [4]. This molecular precision enables detailed biochemical and biophysical studies of cross-link repair by the Fanconi anemia pathway, nucleotide excision repair, or translesion synthesis polymerases that cannot be achieved with the more promiscuous cross-linking pattern of mitomycin C.

Repeated-Dose In Vivo Toxicology Studies Where Myelosuppression Is a Confounding Variable

FK973 spares platelets and red blood cells while producing antitumor activity equivalent to mitomycin C, and its CFU-S reduction is less pronounced than that of MMC [1]. This differentiated hematotoxicity profile supports its use in sustained-dosing protocols where cumulative thrombocytopenia or anemia would otherwise limit study duration or require supportive care interventions that introduce experimental variability.

Quote Request

Request a Quote for Ccris 6861

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.